molecular formula C11H14O2S B14062258 1-(3-Ethoxy-5-mercaptophenyl)propan-1-one

1-(3-Ethoxy-5-mercaptophenyl)propan-1-one

Cat. No.: B14062258
M. Wt: 210.29 g/mol
InChI Key: ZEFGNCZHJHUXDD-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-5-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C11H14O2S and a molecular weight of 210.29 g/mol . It is characterized by the presence of an ethoxy group, a mercapto group, and a propanone moiety attached to a phenyl ring.

Preparation Methods

The synthesis of 1-(3-Ethoxy-5-mercaptophenyl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethoxyphenol and 3-mercaptopropionic acid.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

1-(3-Ethoxy-5-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form new derivatives.

    Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents.

Scientific Research Applications

1-(3-Ethoxy-5-mercaptophenyl)propan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-5-mercaptophenyl)propan-1-one involves its interaction with molecular targets through its functional groups:

    Molecular Targets: The mercapto group can interact with metal ions and thiol groups in proteins, potentially affecting enzyme activity and protein function.

    Pathways Involved: The compound may influence redox pathways due to its ability to undergo oxidation and reduction reactions.

Comparison with Similar Compounds

1-(3-Ethoxy-5-mercaptophenyl)propan-1-one can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(3-Methoxy-5-mercaptophenyl)propan-1-one and 1-(3-Ethoxy-5-hydroxyphenyl)propan-1-one share structural similarities but differ in their functional groups.

    Uniqueness: The presence of both an ethoxy group and a mercapto group in this compound makes it unique, as it combines the reactivity of both groups.

Properties

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

1-(3-ethoxy-5-sulfanylphenyl)propan-1-one

InChI

InChI=1S/C11H14O2S/c1-3-11(12)8-5-9(13-4-2)7-10(14)6-8/h5-7,14H,3-4H2,1-2H3

InChI Key

ZEFGNCZHJHUXDD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=CC(=C1)S)OCC

Origin of Product

United States

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